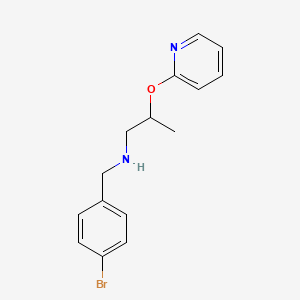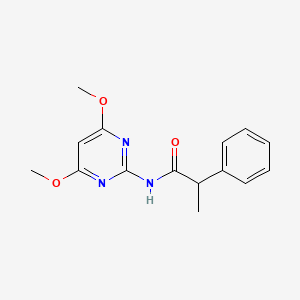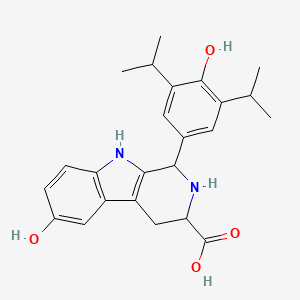![molecular formula C16H18N4OS B13370092 N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13370092.png)
N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features multiple heterocyclic rings, including imidazole, pyrrole, and thiophene. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Imidazole Synthesis: Imidazole can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Pyrrole Synthesis: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Thiophene Synthesis: Thiophene can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental
Properties
Molecular Formula |
C16H18N4OS |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C16H18N4OS/c21-16(18-5-9-19-8-4-17-13-19)11-15(14-3-10-22-12-14)20-6-1-2-7-20/h1-4,6-8,10,12-13,15H,5,9,11H2,(H,18,21) |
InChI Key |
WWRWIPFXCCVFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NCCN2C=CN=C2)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B13370029.png)
![N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13370036.png)
![2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile](/img/structure/B13370038.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13370051.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B13370056.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370061.png)
![4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13370062.png)



![1-(5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-4-methylpiperazine](/img/structure/B13370091.png)
